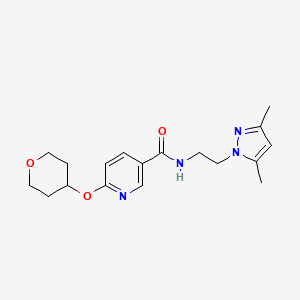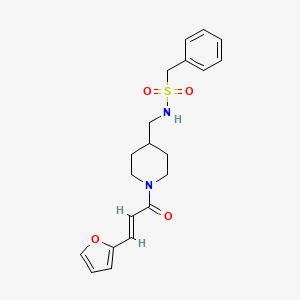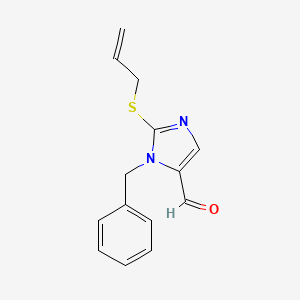
N,N-Dimethyl-3-(piperazin-1-yl)propanamide (2HCl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-3-(piperazin-1-yl)propanamide (2HCl) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a white crystalline powder that is soluble in water and commonly known as DMPP. DMPP is a piperazine derivative that has been synthesized and investigated for its potential use as a drug candidate.
Wirkmechanismus
The mechanism of action of DMPP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, DMPP can increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
DMPP has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. DMPP has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. Additionally, DMPP has been shown to have analgesic effects, which may be due to its ability to inhibit the activity of COX-2.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a variety of conditions. However, DMPP also has some limitations. It has low solubility in organic solvents, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on DMPP. One potential direction is to investigate its potential as a treatment for Alzheimer's disease. DMPP has been shown to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Another potential direction is to investigate its potential as an anti-inflammatory agent. DMPP has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of COX-2, which makes it a potential candidate for the treatment of inflammatory disorders. Finally, further research is needed to fully understand the mechanism of action of DMPP, which may lead to the development of more effective drugs based on this compound.
Synthesemethoden
DMPP can be synthesized using a variety of methods. One of the most common methods is the reaction of piperazine with 3-chloropropanoyl chloride in the presence of dimethylamine. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
DMPP has been investigated for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to possess antitumor, anti-inflammatory, and analgesic properties. DMPP has also been shown to have an inhibitory effect on acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-piperazin-1-ylpropanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-11(2)9(13)3-6-12-7-4-10-5-8-12;;/h10H,3-8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLCRZYXWIEQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1CCNCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-(piperazin-1-yl)propanamide dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpropylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2611179.png)


![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B2611185.png)



![2-[[4-Ethyl-5-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2611191.png)



![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2611198.png)

